molecular formula C7H8BrNO2S B13311873 (3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Cat. No.: B13311873
M. Wt: 250.12 g/mol
InChI Key: ULEZVSZRHZKPRW-SCSAIBSYSA-N
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Description

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid is an organic compound that features a brominated thiophene ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromothiophen-2-yl)propanoic acid: Lacks the amino group, which may affect its reactivity and biological activity.

    3-Amino-3-(thiophen-2-yl)propanoic acid: Lacks the bromine atom, which can influence its chemical properties and interactions.

Uniqueness

(3R)-3-Amino-3-(5-bromothiophen-2-yl)propanoic acid is unique due to the presence of both the brominated thiophene ring and the amino acid moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m1/s1

InChI Key

ULEZVSZRHZKPRW-SCSAIBSYSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)[C@@H](CC(=O)O)N

Canonical SMILES

C1=C(SC(=C1)Br)C(CC(=O)O)N

Origin of Product

United States

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